2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N'-{2-hydroxy-5-nitrobenzylidene}acetohydrazide
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Overview
Description
2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N’-{2-hydroxy-5-nitrobenzylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a cyano group, and a nitrobenzylidene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N’-{2-hydroxy-5-nitrobenzylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the cyano group and the sulfanyl group. The final step involves the condensation of the intermediate with 2-hydroxy-5-nitrobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and green chemistry principles are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N’-{2-hydroxy-5-nitrobenzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N’-{2-hydroxy-5-nitrobenzylidene}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N’-{2-hydroxy-5-nitrobenzylidene}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide
- **2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-mesitylacetamide
- **2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N’-[(Z)-(2-hydroxy-3-nitro-6,7,8,9-tetrahydrodibe
Uniqueness
2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N’-{2-hydroxy-5-nitrobenzylidene}acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C27H19N5O4S |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H19N5O4S/c28-15-23-22(18-7-3-1-4-8-18)14-24(19-9-5-2-6-10-19)30-27(23)37-17-26(34)31-29-16-20-13-21(32(35)36)11-12-25(20)33/h1-14,16,33H,17H2,(H,31,34)/b29-16+ |
InChI Key |
NXRWWIODDATPCQ-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CC=C4 |
Origin of Product |
United States |
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